3-Bromo-3,5,5-trimethylheptan-4-one
Description
Structure
3D Structure
Properties
CAS No. |
55007-45-9 |
|---|---|
Molecular Formula |
C10H19BrO |
Molecular Weight |
235.16 g/mol |
IUPAC Name |
3-bromo-3,5,5-trimethylheptan-4-one |
InChI |
InChI=1S/C10H19BrO/c1-6-9(3,4)8(12)10(5,11)7-2/h6-7H2,1-5H3 |
InChI Key |
ZHHJHKAEKDJBKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)C(C)(CC)Br |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Analysis of 3 Bromo 3,5,5 Trimethylheptan 4 One
IUPAC Nomenclature and Isomeric Considerations of Heptan-4-one Derivatives
The naming and classification of organic compounds are fundamental to chemical science, providing a clear and unambiguous language for describing molecular structures. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for this purpose. uiuc.edu
Systematic Naming Conventions for Branched Bromo-Ketones
The IUPAC name "3-Bromo-3,5,5-trimethylheptan-4-one" is derived following a specific set of rules that prioritize functional groups and assign locants to substituents. youtube.comlibretexts.org
Parent Chain Identification : The longest continuous carbon chain containing the principal functional group is identified. In this case, the longest chain has seven carbon atoms, making it a heptane (B126788) derivative. uiuc.edu
Principal Functional Group : The ketone group (C=O) is the principal functional group, which takes priority over alkyl and halide substituents. uiuc.edumasterorganicchemistry.com The name of the alkane parent chain is modified by replacing the "-e" suffix with "-one". libretexts.org
Numbering the Parent Chain : The chain is numbered to give the carbonyl carbon the lowest possible locant. For a heptane chain, numbering from the right end places the carbonyl group at position 4. Numbering from the left end would also place it at position 4.
Identifying and Locating Substituents : With the numbering fixed, the positions of all substituents are identified.
A bromine atom is located at position 3.
Three methyl groups are present: one at position 3 and two at position 5.
Alphabetical Ordering : The substituents are listed in alphabetical order (bromo, then methyl). Prefixes like "di-", "tri-", etc., are used to indicate multiple identical substituents but are ignored for alphabetization purposes. uiuc.edu
Following these steps, the systematic name is constructed as This compound . The ketone functional group is designated by the "-one" suffix, and its position is indicated by the number 4. youtube.comlibretexts.org The substituents—a bromo group and three methyl groups—are placed as prefixes with their respective locants.
Constitutional Isomerism in the this compound Framework
Constitutional isomers are compounds that share the same molecular formula but have different connectivity of atoms. For this compound (molecular formula C10H19BrO), numerous constitutional isomers can exist by altering the position of the carbonyl group, the bromine atom, or the methyl groups along the heptane backbone.
For instance, shifting the carbonyl group to position 2 would result in a "heptan-2-one" derivative. Similarly, the bromine atom and methyl groups could be attached at various other positions on the heptane chain, leading to a wide array of constitutional isomers.
Below is a table showcasing a few examples of constitutional isomers of this compound.
| IUPAC Name | Molecular Formula | Structural Difference from this compound |
| 5-Bromo-3,3,5-trimethylheptan-4-one | C10H19BrO | Position of the bromo group is shifted from C3 to C5. |
| 3-Bromo-2,2,5-trimethylheptan-4-one | C10H19BrO | Positions of two methyl groups are shifted from C5 to C2. |
| 1-Bromo-3,5,5-trimethylheptan-4-one | C10H19BrO | Position of the bromo group is shifted from C3 to C1. |
| 3-Bromo-3,5,5-trimethylheptan-2-one | C10H19BrO | Position of the carbonyl group is shifted from C4 to C2. |
Stereochemical Aspects of this compound
Stereochemistry involves the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions. windows.net
Identification of Chiral Centers and Potential Stereoisomers
A chiral center, or stereocenter, is typically a carbon atom that is bonded to four different groups. quora.comlibretexts.org Analyzing the structure of this compound reveals the presence of one such center.
Carbon-3 (C3) : This carbon is bonded to:
A bromine atom (-Br)
A methyl group (-CH3)
An ethyl group (-CH2CH3) (which is C1 and C2 of the heptane chain)
A tert-pentyl ketone group (-C(=O)C(CH3)2CH2CH3) (the rest of the molecule)
Since all four groups attached to C3 are different, C3 is a chiral center .
The maximum number of possible stereoisomers for a molecule can be calculated using the formula 2^n, where 'n' is the number of chiral centers. For this compound, with n=1, there are 2^1 = 2 possible stereoisomers. These two stereoisomers are enantiomers of each other.
Assignment of Absolute Configuration (R/S) for Stereogenic Carbons
The absolute configuration of a chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comlibretexts.org
The assignment process for the chiral center (C3) in this compound is as follows:
Assign Priorities : The four groups attached to the chiral center are prioritized based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic number gets higher priority. libretexts.org
Priority 1 : Bromine (Br, atomic number 35)
Priority 2 : The carbonyl carbon of the ketone group (-C(=O)C(CH3)2CH2CH3) (This carbon is bonded to an oxygen, giving it higher priority than the other two carbon groups).
Priority 3 : The ethyl group (-CH2CH3)
Priority 4 : The methyl group (-CH3)
Orient the Molecule : The molecule is oriented in space so that the lowest priority group (the methyl group, #4) is pointing away from the viewer. masterorganicchemistry.com
Determine Configuration : The direction of the path from priority 1 to 2 to 3 is observed.
If the path is clockwise , the configuration is assigned R . masterorganicchemistry.com
If the path is counter-clockwise , the configuration is assigned S . masterorganicchemistry.com
Therefore, the two enantiomers of this compound are (R)-3-Bromo-3,5,5-trimethylheptan-4-one and (S)-3-Bromo-3,5,5-trimethylheptan-4-one.
Diastereomerism and Enantiomerism in Substituted Ketones
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. organicchemistrytutor.com As established, this compound exists as a pair of enantiomers, the (R) and (S) forms, due to its single chiral center. Enantiomers have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light and their reactivity with other chiral compounds.
Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org This occurs in molecules with two or more chiral centers, where at least one, but not all, of the chiral centers have opposite configurations. libretexts.org Since this compound has only one chiral center, it does not have diastereomers. However, if another substituent were added to the molecule in a way that creates a second chiral center (for example, at C6), then diastereomers would be possible. The resulting molecule could have configurations like (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R). In this hypothetical case, (3R, 6R) and (3S, 6S) would be enantiomers, while (3R, 6S) and (3S, 6R) would be another pair of enantiomers. The relationship between (3R, 6R) and (3R, 6S) would be diastereomeric. libretexts.org
Conformational Analysis of the Heptanone Backbone
The heptanone backbone of this compound is subject to a variety of conformational possibilities due to rotation around its single bonds. The presence of bulky substituents significantly restricts this rotational freedom, leading to a preference for specific spatial arrangements that minimize steric and electronic repulsions.
The conformational analysis of acyclic molecules is fundamentally governed by the minimization of steric strain, which arises from the repulsion between non-bonded atoms or groups that are in close proximity. In this compound, the major sources of steric strain are the interactions involving the bulky tert-butyl group at the C5 position, the methyl group at the C3 position, and the bromine atom also at the C3 position.
In α-haloketones, there is a known preference for a cisoid or gauche conformation where the halogen and the carbonyl oxygen are in close proximity. This preference is a result of a delicate balance between stabilizing electrostatic interactions (dipole-dipole and hyperconjugation) and destabilizing steric repulsion. In the case of this compound, the bromine atom at the α-position to the carbonyl group will influence the rotational barrier around the C3-C4 bond. The preferred conformation is likely to be one where the C-Br bond and the C=O bond are gauche to each other, despite the steric bulk of the bromine atom and the methyl group at the C3 position.
To illustrate the conformational preferences, the following table presents hypothetical energy differences and dihedral angles for the key rotamers around the C3-C4 bond, based on general principles of conformational analysis of sterically hindered ketones.
| Rotamer (viewed along C3-C4 bond) | Dihedral Angle (Br-C3-C4=O) | Relative Energy (kcal/mol) | Key Interactions |
| Anti-periplanar | ~180° | High | Eclipsed interaction between the bulky tert-butyl group and the ethyl group on C3. |
| Gauche | ~60° | Low | Favorable dipole-dipole interaction between C=O and C-Br bonds, balanced by steric repulsion. |
| Eclipsed (syn-periplanar) | ~0° | Very High | Severe steric clash between the bromine atom and the carbonyl oxygen. |
Note: The values presented in this table are estimations based on known principles of conformational analysis and are intended for illustrative purposes.
The substituents on the heptanone backbone play a critical role in defining the molecule's preferred conformation. The key substituents in this compound are the bromine atom, the three methyl groups, and the ethyl group.
Bromine Atom: The large size and high electronegativity of the bromine atom at the C3 position introduce significant steric and electronic effects. The C-Br bond dipole interacts with the C=O bond dipole, influencing the rotational equilibrium around the C3-C4 bond. As mentioned, a gauche relationship between the bromine and the carbonyl oxygen is often favored in α-haloketones. acs.orgresearchgate.net This is attributed to a stabilizing hyperconjugative interaction between the lone pair of the oxygen and the σ* orbital of the C-Br bond, which can outweigh the steric repulsion.
Methyl Groups: The methyl group at C3 and the two methyl groups of the tert-butyl moiety at C5 are major contributors to steric hindrance. The term "tert-butyl" itself implies a bulky substituent. The presence of the quaternary carbon at C5, bonded to three methyl groups and the C4 carbon, severely restricts rotation around the C4-C5 bond. This steric bulk forces the rest of the carbon chain to adopt conformations that move other bulky groups as far away as possible. The interaction between the C3-methyl group and the C5-tert-butyl group will be highly destabilizing in any eclipsed or syn-periplanar arrangement.
Ethyl Group: The ethyl group at C3 adds to the steric congestion around the C3-C4 bond. Its rotational conformation will also be influenced by the neighboring bromine and methyl groups.
The interplay of these substituent effects leads to a complex potential energy surface with a few low-energy conformations being significantly more populated at room temperature. Computational studies on sterically hindered ketones have shown that even in acyclic systems, the conformational freedom can be dramatically reduced by the presence of bulky groups. acs.org
The following table summarizes the influence of each substituent on the conformational preferences of the molecule.
| Substituent | Position | Primary Influence | Effect on Conformation |
| Bromine | C3 | Electronic (dipole, hyperconjugation) and Steric | Favors a gauche orientation with respect to the carbonyl group. |
| Methyl | C3 | Steric | Increases steric hindrance around the C3-C4 bond, disfavoring eclipsed conformations. |
| tert-Butyl | C5 | Steric | Dominates the conformational landscape, forcing an anti-arrangement of bulky groups around the C4-C5 bond. |
| Ethyl | C3 | Steric | Contributes to the overall steric bulk at the α-carbon. |
Advanced Synthetic Methodologies for 3 Bromo 3,5,5 Trimethylheptan 4 One
Retrosynthetic Strategies for α-Bromo Ketones
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. For α-bromo ketones like 3-Bromo-3,5,5-trimethylheptan-4-one, this approach reveals logical pathways for its construction.
Disconnection Approaches at the Carbonyl and Bromo-Substituted Carbons
The primary retrosynthetic disconnections for this compound are at the carbon-bromine (C-Br) bond and the carbon-carbon (C-C) bonds adjacent to the carbonyl group.
C-Br Bond Disconnection: The most straightforward disconnection is breaking the C3-Br bond. This leads to a ketone precursor, 3,5,5-trimethylheptan-4-one. This disconnection implies a forward synthetic step of α-bromination of the corresponding ketone, a common and well-established reaction. wikipedia.org
C-C Bond Disconnection (α-Disconnection): Disconnecting the C3-C4 bond adjacent to the carbonyl group generates two synthons: an acyl cation synthon and an α-bromo carbanion synthon. The synthetic equivalents for these synthons could be an acid chloride and a bromo-organometallic reagent, respectively. This approach is generally less common for simple α-bromo ketones but can be a powerful strategy in more complex syntheses.
A summary of these primary disconnection approaches is presented below.
| Disconnection | Bond Cleaved | Precursors (Synthetic Equivalents) | Forward Reaction |
| Approach 1 | C3 – Br | 3,5,5-trimethylheptan-4-one + Electrophilic Bromine Source (e.g., Br₂) | α-Halogenation |
| Approach 2 | C3 – C4 | 3,3-dimethylpentanoyl chloride + (1-bromoethyl)lithium | Acylation of an organometallic reagent |
Precursor Identification for Stereoselective Synthesis
The C3 carbon in this compound is a stereocenter. Therefore, controlling the stereochemistry during its synthesis is a critical consideration. Stereoselective synthesis can be approached by using chiral auxiliaries, catalysts, or starting materials.
For the C-Br disconnection pathway, the direct bromination of the prochiral ketone 3,5,5-trimethylheptan-4-one would typically yield a racemic mixture. libretexts.org To achieve stereoselectivity, one could employ a chiral catalyst that facilitates enantioselective protonation of an enolate or a chiral brominating agent. Alternatively, converting the ketone to a chiral enamine or imine using a chiral amine, followed by diastereoselective bromination and subsequent hydrolysis, can provide access to one enantiomer preferentially.
Direct Bromination Approaches for Heptan-4-one Precursors
The most direct route to this compound involves the bromination of its ketone precursor, 3,5,5-trimethylheptan-4-one. This reaction's success hinges on regioselectivity and control over the extent of bromination.
Regioselective Bromination of Activated Methylene (B1212753)/Methine Groups Adjacent to Carbonyls
The precursor ketone, 3,5,5-trimethylheptan-4-one, has two α-carbons: the C3 methine (CH) group and the C5 quaternary carbon. Since the C5 carbon has no attached hydrogen atoms, halogenation can only occur at the C3 position. Under acidic conditions, the reaction proceeds via the enol intermediate. The formation of the enol preferentially occurs at the more substituted α-carbon, which in this case is the only enolizable position (C3). libretexts.org This inherent structural feature ensures high regioselectivity for the desired product.
Under basic conditions, an enolate is formed. The less-substituted α-carbon is typically deprotonated faster for steric reasons, but since C5 is non-enolizable, the reaction is again directed to C3. However, acid-catalyzed bromination is generally preferred as it is easier to control and prevent multiple halogenations compared to base-catalyzed methods. wikipedia.org
Enolization and Bromination Mechanisms
The α-halogenation of a ketone is a two-stage process involving the formation of an enol or enolate, followed by its reaction with a halogen. youtube.com
Acid-Catalyzed Mechanism:
Protonation of the Carbonyl: The carbonyl oxygen is protonated by an acid catalyst (e.g., HBr in acetic acid), making the ketone more susceptible to enolization. masterorganicchemistry.com
Enol Formation: A base (like water or the acetate (B1210297) ion) removes a proton from the α-carbon (C3), leading to the formation of the enol. This is typically the rate-determining step. libretexts.org
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂). youtube.commasterorganicchemistry.com
Deprotonation: The resulting protonated α-bromo ketone is deprotonated by a weak base to yield the final product and regenerate the acid catalyst. masterorganicchemistry.com
Base-Catalyzed Mechanism:
Enolate Formation: A base removes the acidic α-proton from C3 to form a resonance-stabilized enolate ion.
Nucleophilic Attack: The enolate, a potent nucleophile, attacks a bromine molecule.
Under basic conditions, the product, this compound, has a remaining α-proton that is more acidic than the starting ketone due to the electron-withdrawing effect of the bromine atom. This can lead to further bromination, which is often difficult to control. wikipedia.org
A variety of brominating agents can be used for this transformation.
| Brominating Agent | Conditions | Notes |
| Bromine (Br₂) in Acetic Acid | Acidic | The classic and most common method. masterorganicchemistry.com |
| N-Bromosuccinimide (NBS) | Radical initiator or acid catalyst | A solid, easier-to-handle source of electrophilic bromine. organic-chemistry.org |
| Pyridinium tribromide | Various solvents | A solid, mild brominating agent. |
| Copper(II) Bromide (CuBr₂) | Reflux in solvents like chloroform/ethyl acetate | A heterogeneous method that can offer high selectivity. |
Indirect Synthetic Routes Utilizing Organometallic Reagents
Beyond direct bromination, organometallic reagents offer alternative, albeit more complex, synthetic routes. These methods can be particularly useful when direct bromination is problematic or when specific stereochemistry is required.
One potential strategy involves the reaction of a pre-formed metal enolate with an electrophilic bromine source. For instance, 3,5,5-trimethylheptan-4-one can be converted into its lithium enolate by treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. The regioselectivity is controlled because only the C3 position can be deprotonated. Subsequent quenching of this enolate with a source of electrophilic bromine, such as N-Bromosuccinimide (NBS), would yield the target α-bromo ketone. This method offers excellent control and is often high-yielding.
Another sophisticated approach could involve the conjugate addition of an organocuprate reagent to an α,β-unsaturated ketone. While not directly applicable to the target molecule's final structure, related organometallic coupling and addition reactions are fundamental in constructing complex ketone frameworks before the introduction of the bromine atom. chadsprep.com
Grignard Reagent Applications in Carbonyl Chemistry
The construction of the carbon backbone of the precursor ketone, 3,5,5-trimethylheptan-4-one, can be efficiently achieved using Grignard reagents, which are powerful carbon-based nucleophiles. masterorganicchemistry.commasterorganicchemistry.com A Grignard reaction involves the addition of an organomagnesium halide to an electrophilic carbonyl carbon, forming a new carbon-carbon bond. organic-chemistry.org For the synthesis of a ketone like 3,5,5-trimethylheptan-4-one, a common strategy involves the reaction of a Grignard reagent with a carboxylic acid derivative, such as an ester or an acyl chloride. masterorganicchemistry.com
A plausible route to 3,5,5-trimethylheptan-4-one would involve the reaction of tert-pentylmagnesium bromide with 2-methylpentanoyl chloride. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initially forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the desired ketone. It is crucial to maintain low reaction temperatures to prevent a second addition of the Grignard reagent to the newly formed ketone product, which would result in a tertiary alcohol. masterorganicchemistry.com
This method provides a direct and effective way to assemble the sterically congested carbon skeleton of the target precursor. The mechanism for Grignard additions to carbonyls is generally considered a nucleophilic addition, although for highly hindered ketones, a single electron transfer (SET) pathway can compete. acs.org
Lithium Enolate Alkylation and Halogenation Pathways
Once the precursor ketone, 3,5,5-trimethylheptan-4-one, is synthesized, the introduction of a bromine atom at the α-position can be accomplished via an enolate intermediate. Lithium enolates are particularly useful due to their high reactivity and the well-established methods for their regioselective formation.
The process begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the base of choice for this purpose, as it is sufficiently strong to irreversibly deprotonate the ketone and its steric bulk prevents it from acting as a nucleophile. The reaction of 3,5,5-trimethylheptan-4-one with LDA at low temperature (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) generates the corresponding lithium enolate.
This nucleophilic enolate can then be trapped by an electrophilic bromine source. Common brominating agents for this purpose include molecular bromine (Br₂) or, more conveniently, N-Bromosuccinimide (NBS). The enolate attacks the bromine atom, forming the C-Br bond and yielding the final product, this compound, upon workup. libretexts.org
The general pathway is:
Enolate Formation: 3,5,5-trimethylheptan-4-one + LDA → Lithium enolate
Halogenation: Lithium enolate + NBS → this compound + Succinimide
This pathway produces a racemic mixture of the α-bromo ketone, as the planar enolate intermediate can be attacked from either face with equal probability. libretexts.org
Stereoselective and Enantioselective Synthesis of this compound
Achieving control over the stereochemistry at the newly formed chiral center in this compound is a significant challenge. Enantiomerically pure α-bromo ketones are valuable synthetic intermediates. Methodologies to achieve this control can be broadly categorized into substrate-controlled methods using chiral auxiliaries, catalyst-controlled asymmetric reactions, and the separation of racemic mixtures.
Chiral Auxiliaries and Asymmetric Induction in α-Bromination
A well-established strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved to yield the enantiomerically enriched product. Evans oxazolidinones and Oppolzer's camphorsultam are prominent examples of effective chiral auxiliaries. wikipedia.org
For the synthesis of enantiopure this compound, a related chiral carboxylic acid precursor would be covalently attached to the chiral auxiliary, forming a chiral imide. The α-carbon can then be deprotonated to form a rigid, chelated Z-enolate, where one face of the enolate is shielded by the steric bulk of the auxiliary. Subsequent reaction with an electrophilic bromine source, like NBS, occurs on the less hindered face, leading to the formation of the α-bromo product with high diastereoselectivity. Finally, the auxiliary is removed, typically via hydrolysis or reduction, to release the enantiomerically enriched α-bromo acid, which can then be converted to the target ketone.
The effectiveness of this method relies on the high degree of stereochemical control exerted by the auxiliary during the bromination step. wikipedia.org
Organocatalytic and Metal-Catalyzed Asymmetric Approaches
In recent years, catalytic asymmetric methods have become powerful tools for the synthesis of chiral molecules, avoiding the stoichiometric use of chiral auxiliaries.
Organocatalytic α-Bromination: Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. The asymmetric α-bromination of ketones can be achieved using chiral amine catalysts, such as derivatives of proline or C₂-symmetric imidazolidinones. nih.govrsc.orgrsc.org The mechanism typically involves the formation of a nucleophilic enamine intermediate from the ketone and the chiral amine catalyst. researchgate.net This enamine then attacks the brominating agent from a sterically preferred direction, dictated by the catalyst's chiral environment, leading to an enantiomerically enriched α-bromo ketone. nih.govrsc.org Various bromine sources have been explored, with reagents like 4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone often providing better results than NBS in these systems. rsc.org
Table 1: Examples of Organocatalytic Asymmetric α-Bromination of Ketones
| Ketone Substrate | Catalyst | Brominating Agent | Solvent | Yield (%) | ee (%) | Reference |
| Cyclohexanone | (S,S)-2,5-Diphenylpyrrolidine | NBS | CH₂Cl₂/Pentane | 75 | 80 | nih.gov |
| Cyclohexanone | C₂-symmetric imidazolidine | 4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone | THF | 85 | 92 | rsc.org |
| Cyclopentanone | C₂-symmetric imidazolidine | 4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone | THF | 81 | 94 | rsc.org |
| Propiophenone | (S)-2-(Triflylaminomethyl)pyrrolidine | NBS | Dioxane | 92 | 90 | acs.org |
Metal-Catalyzed α-Bromination: Transition metal complexes featuring chiral ligands can also catalyze the enantioselective α-bromination of ketones. For instance, chiral palladium(II) complexes have been used to produce chiral α-bromo ketones in good yields and with high enantiomeric excess (ee). researchgate.net The reaction involves the oxidation of ketones by the palladium(II) catalyst in the presence of a bromine source like copper(II) bromide. The chiral ligand environment around the metal center dictates the stereochemical outcome of the bromination. researchgate.net
Table 2: Examples of Palladium-Catalyzed Asymmetric α-Bromination
| Ketone Substrate | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| Cycloheptanone | Pd(CH₃CN)₂(S)-METBOX₂ / CuBr₂ | THF/H₂O | 85 | 89 | researchgate.net |
| Cyclohexanone | Pd(CH₃CN)₂(S)-Tol-BINAP₂ / CuBr₂ | THF/H₂O | 90 | 82 | researchgate.net |
| 2-Butanone | Pd(CH₃CN)₂(S)-METBOX₂ / CuBr₂ | THF/H₂O | 70 | 75 | researchgate.net |
Resolution of Racemic Mixtures to Obtain Enantiopure Compounds
When a racemic mixture is produced, it can be separated into its constituent enantiomers through a process called resolution. libretexts.org
Classical Resolution: This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization. libretexts.org For a racemic α-bromo ketone, one could envision a reaction that forms a diastereomeric derivative, such as a ketal with a chiral diol, which could then be separated. After separation, a subsequent reaction would cleave the resolving agent to yield the isolated, enantiopure ketones.
Kinetic and Dynamic Kinetic Resolution: A more advanced approach is kinetic resolution, where the enantiomers of a racemic compound react at different rates with a chiral catalyst or reagent. This allows for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). A significant limitation is that the maximum yield for the unreacted enantiomer is 50%.
Dynamic kinetic resolution (DKR) overcomes this limitation. In a DKR process, the racemic starting material is continuously racemized under the reaction conditions. This allows the slower-reacting enantiomer to convert into the faster-reacting one, enabling a theoretical yield of up to 100% for a single enantiomer of the product. Methods have been developed for the dynamic kinetic resolution of racemic α-bromo ketones and related derivatives using chiral catalysts for nucleophilic substitution reactions, affording chiral products with high enantioselectivity. nih.govkoreascience.kr For example, a racemic mixture of this compound could potentially be transformed into a chiral α-azido or α-amino ketone using a chiral phase-transfer catalyst, which selectively catalyzes the substitution of one enantiomer while the other is racemized in situ. nih.gov
Reactivity and Mechanistic Investigations of 3 Bromo 3,5,5 Trimethylheptan 4 One
Reactions Involving the Carbonyl Group:The reactivity of the carbonyl group in 3-Bromo-3,5,5-trimethylheptan-4-one, such as its reduction or reaction with organometallic reagents, presents another area where specific data is lacking. The steric hindrance from the adjacent bulky groups would be expected to play a significant role in the accessibility of the carbonyl carbon to nucleophilic attack.
Due to the lack of specific experimental findings for this compound, a detailed and authoritative article as per the requested outline cannot be generated at this time. Any attempt to do so would be based on extrapolation from similar compounds and general principles, rather than on concrete, scientifically validated data for the compound . Further empirical research is necessary to elucidate the specific chemical behavior of this compound.
Nucleophilic Addition to the Ketone Functionality
The carbonyl group in ketones is a key site for nucleophilic attack. However, the reactivity of the carbonyl carbon in this compound is significantly influenced by the surrounding steric bulk. The presence of a tert-butyl group at the α'-position and a bromine atom and two methyl groups at the α-position creates a congested environment around the carbonyl carbon.
This steric hindrance is expected to decrease the rate of nucleophilic addition compared to less substituted ketones. masterorganicchemistry.com The approach of a nucleophile to the carbonyl carbon is impeded by these bulky substituents, raising the activation energy of the reaction. openstax.orgopenochem.org
Table 1: Factors Influencing Nucleophilic Addition to Ketones
| Factor | Influence on this compound | General Principle |
| Steric Hindrance | High, due to tert-butyl, methyl, and bromo substituents adjacent to the carbonyl. | Increased steric bulk around the carbonyl carbon decreases the rate of nucleophilic addition. masterorganicchemistry.comopenstax.org |
| Electronic Effects | The electron-withdrawing bromine atom increases the electrophilicity of the carbonyl carbon. | Electron-withdrawing groups attached to the α-carbon can enhance the reactivity of the carbonyl group. |
| Nucleophile Size | Smaller nucleophiles will react more readily than larger, bulkier ones. | The size of the attacking nucleophile is a critical factor in reactions with sterically hindered electrophiles. |
Despite the steric hindrance, strong nucleophiles can still react with the carbonyl group. For instance, Grignard reagents (RMgX) are powerful nucleophiles that add to ketones to form tertiary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.comacs.org In the case of this compound, reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield the corresponding tertiary alcohol. However, competing reactions, such as enolization, might also occur due to the basic nature of the Grignard reagent.
Reductions to Corresponding Alcohols and Derivatives
The ketone functionality of this compound can be reduced to a secondary alcohol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comharvard.edunih.govlibretexts.orgyoutube.com This reagent is a source of hydride ions (H⁻), which act as nucleophiles. libretexts.org
The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically by the solvent (e.g., methanol (B129727) or ethanol), yields the secondary alcohol. masterorganicchemistry.comlibretexts.org
Table 2: Expected Products from the Reduction of this compound
| Reactant | Reagent | Expected Product | Reaction Type |
| This compound | Sodium Borohydride (NaBH₄), followed by protonation | 3-Bromo-3,5,5-trimethylheptan-4-ol | Nucleophilic addition (reduction) |
Due to the chiral center created at the carbonyl carbon upon reduction, a racemic mixture of diastereomers would be expected. The stereochemical outcome of the reduction can be influenced by the steric environment around the carbonyl group, but a detailed analysis would require experimental data.
Rearrangement Reactions and Fragmentations
Favorskii-type Rearrangements and Ring Contraction/Expansion Possibilities
The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of carboxylic acid derivatives. core.ac.uknrochemistry.comyoutube.comwikipedia.orgyoutube.com For acyclic α-bromo ketones like this compound, this rearrangement would result in a rearranged carboxylic acid ester if an alkoxide base is used.
The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org In the case of this compound, the base would first abstract an acidic α'-proton from the carbon bearing the tert-butyl group to form an enolate. This enolate would then undergo intramolecular nucleophilic substitution to displace the bromide ion, forming a highly strained bicyclo[4.1.0]heptan-2-one derivative. Subsequent attack of the alkoxide base on the carbonyl carbon of the cyclopropanone, followed by ring-opening, would lead to the final ester product. The ring would open to give the more stable carbanion. youtube.com
Other Skeletal Rearrangements Under Acidic or Basic Conditions
Under acidic conditions, α-bromo ketones typically undergo enolization. libretexts.orglibretexts.orgpressbooks.pubmasterorganicchemistry.comlibretexts.orglibretexts.org While this is a key step in acid-catalyzed α-halogenation, significant skeletal rearrangements for a compound like this compound under these conditions are less common without the involvement of carbocation-stabilizing groups.
Under strongly basic conditions, aside from the Favorskii rearrangement, elimination of HBr to form an α,β-unsaturated ketone is a possible competing reaction, provided there is an abstractable proton on the α'-carbon. libretexts.orgpressbooks.pub
Free Radical Chemistry of α-Bromo Ketones
Homolytic Cleavage of the Carbon-Bromine Bond
The carbon-bromine bond in α-bromo ketones is susceptible to homolytic cleavage, particularly under photolytic or radical-initiating conditions. libretexts.orgyoutube.com This cleavage results in the formation of a carbon-centered radical at the α-position and a bromine radical.
Reaction: R-C(=O)-C(Br)R'₂ --(hv or initiator)--> R-C(=O)-C(•)R'₂ + Br•
The stability of the resulting α-keto radical is a key factor in the feasibility of this process. This radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or radical-radical coupling. nih.gov For instance, in the presence of a suitable hydrogen donor, the α-keto radical can be reduced to the parent ketone. The photochemistry of ketones can also involve other pathways, such as Norrish Type I and Type II reactions, which involve cleavage of bonds adjacent to the carbonyl group. libretexts.org
Radical Chain Reactions and Photochemical Transformations
The study of radical and photochemical reactions of ketones, particularly α-halogenated ketones, provides insight into complex reaction mechanisms and the formation of diverse products. For this compound, its reactivity under radical and photochemical conditions is largely dictated by the presence of the carbon-bromine bond alpha to the carbonyl group.
Radical chain reactions are characterized by a sequence of initiation, propagation, and termination steps. lumenlearning.com In the context of this compound, these reactions can be initiated by the homolytic cleavage of a weak bond, typically facilitated by heat or light. lumenlearning.com
Initiation: The initiation phase is the initial step where a radical species is created. lumenlearning.com For α-bromo ketones, the carbon-bromine bond is susceptible to homolytic cleavage upon exposure to heat or ultraviolet radiation, generating a bromine radical and a ketyl radical. researchgate.netresearchgate.net
Propagation: Once a reactive radical is formed, it can engage in a series of propagation steps, reacting with stable molecules to generate new radicals. lumenlearning.com In the case of the radicals derived from this compound, potential propagation steps include hydrogen abstraction or addition to double bonds. lumenlearning.com For instance, the ketyl radical could abstract a hydrogen atom from a solvent molecule or another organic molecule present in the reaction mixture.
Termination: The chain reaction concludes when two radical species react with each other to form a stable, non-radical product. lumenlearning.com This can occur through various combinations of the radicals present in the reaction medium.
A plausible radical chain reaction involving this compound could be its reaction with a radical initiator like AIBN (Azobisisobutyronitrile) in the presence of a hydrogen donor such as tributyltin hydride. In this scenario, the tributyltin radical would abstract the bromine atom, generating an α-keto radical. This radical could then abstract a hydrogen atom from tributyltin hydride to form the debrominated ketone, 3,5,5-trimethylheptan-4-one, and regenerate the tributyltin radical to continue the chain.
Hypothetical Product Distribution in a Radical Debromination Reaction
| Reactant | Reagents | Major Product | Minor Products |
| This compound | AIBN, Bu₃SnH, Benzene (reflux) | 3,5,5-Trimethylheptan-4-one | Dimerized products, products of solvent addition |
The photochemistry of ketones is a vast field, with Norrish Type I and Type II reactions being characteristic pathways. libretexts.org However, for α-bromo ketones, the primary photochemical event is often the homolytic cleavage of the carbon-bromine bond, which is typically the weakest bond in the molecule. researchgate.netresearchgate.net
Upon absorption of light, typically in the UV region, this compound is expected to undergo excitation to a singlet excited state, followed by intersystem crossing to a more stable triplet excited state. From this excited state, the primary photochemical process is the homolysis of the C-Br bond to yield a radical pair, consisting of a bromine atom and a 3,5,5-trimethylheptan-4-on-3-yl radical.
The subsequent fate of this radical pair can lead to a variety of products:
Recombination: The radical pair can recombine to regenerate the starting material.
Disproportionation: The radicals can undergo disproportionation, where a hydrogen atom is transferred from the ketyl radical to the bromine atom, resulting in the formation of hydrogen bromide and an α,β-unsaturated ketone, in this case, 5,5-dimethyl-3-methylideneheptan-4-one or (E/Z)-3,5,5-trimethylhept-2-en-4-one.
Elimination: Following C-Br bond cleavage, elimination of a hydrogen atom from the β-position can occur, leading to the formation of an α,β-unsaturated ketone and hydrogen bromide. researchgate.netresearchgate.net
Reaction with Solvent: The radicals can react with the solvent. For example, in a hydrogen-donating solvent like isopropanol, the ketyl radical can abstract a hydrogen atom to form the debrominated ketone, 3,5,5-trimethylheptan-4-one.
The photolysis of α-bromo ketones can also lead to rearrangement products. For some α-bromoketones, a 1,2-bromine shift has been observed, leading to the formation of a β-bromo ketone. researchgate.net This is proposed to proceed through the formation of the α,β-unsaturated ketone intermediate followed by the conjugate addition of hydrogen bromide. researchgate.net
Expected Products from the Photolysis of this compound in Different Solvents
| Solvent | Major Product(s) | Plausible Minor Product(s) |
| Acetonitrile | 5,5-Dimethyl-3-methylideneheptan-4-one, (E/Z)-3,5,5-trimethylhept-2-en-4-one | 3,5,5-Trimethylheptan-4-one |
| Isopropanol | 3,5,5-Trimethylheptan-4-one | 5,5-Dimethyl-3-methylideneheptan-4-one, (E/Z)-3,5,5-trimethylhept-2-en-4-one |
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms and their connectivity.
¹H NMR Chemical Shift Analysis of Highly Substituted Aliphatic Systems
In the ¹H NMR spectrum of 3-Bromo-3,5,5-trimethylheptan-4-one, the chemical shifts of the protons are influenced by the electronic effects of the neighboring substituents, particularly the bromine atom and the carbonyl group. Protons on carbons adjacent to electron-withdrawing groups are deshielded and appear at a lower field (higher ppm values). oregonstate.edu
Generally, in aliphatic systems, protons on methyl groups (CH₃) are the most shielded, followed by methylene (B1212753) (CH₂) and methine (CH) protons. inflibnet.ac.in The presence of a carbonyl group typically shifts the signals of adjacent protons to the 1.5-2.5 ppm region. oregonstate.edu The electronegativity of the bromine atom further deshields adjacent protons, causing their signals to appear even further downfield. inflibnet.ac.in
Predicted ¹H NMR Chemical Shifts for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Protons on C2 (CH₃) | ~ 1.1 ppm | Adjacent to a quaternary carbon and distant from the carbonyl and bromine. |
| Protons on C3-CH₃ | ~ 1.8 - 2.2 ppm | Alpha to both the bromine atom and the carbonyl group, leading to significant deshielding. |
| Protons on C5-CH₃ | ~ 1.2 ppm | Attached to a quaternary carbon, relatively shielded. |
| Protons on C6 (CH₂) | ~ 1.4 - 1.6 ppm | Beta to the carbonyl group. |
| Protons on C7 (CH₃) | ~ 0.9 ppm | Terminal methyl group in an alkyl chain, most shielded. |
Note: These are estimated values and can vary based on the solvent and spectrometer frequency.
¹³C NMR Spectroscopic Insights into Carbonyl and Substituted Carbons
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Carbonyl carbons are highly deshielded and appear significantly downfield, typically in the range of 190-215 ppm for saturated ketones. openstax.org The carbon atom attached to the bromine (C3) will also be deshielded due to the electronegativity of the halogen. libretexts.org
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C1 (from ethyl group on C3) | ~ 10-15 ppm | Typical alkyl methyl carbon. |
| C2 (from ethyl group on C3) | ~ 25-35 ppm | Typical alkyl methylene carbon. |
| C3 | ~ 60-70 ppm | Attached to a bromine atom, significantly deshielded. |
| C4 (C=O) | ~ 205-215 ppm | Characteristic chemical shift for a ketone carbonyl carbon. openstax.orglibretexts.org |
| C5 | ~ 40-50 ppm | Quaternary carbon, influenced by the adjacent carbonyl group. |
| C3-CH₃ | ~ 20-30 ppm | Methyl group alpha to the carbonyl and bromine. |
| C5-CH₃ (gem-dimethyl) | ~ 25-35 ppm | Methyl groups on a quaternary carbon. |
| C6 | ~ 45-55 ppm | Methylene carbon adjacent to a quaternary carbon. |
| C7 | ~ 14 ppm | Terminal methyl carbon. |
Note: These are estimated values and can vary based on the solvent and spectrometer frequency.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are crucial for establishing the precise connectivity of atoms within a molecule, which is especially important for highly substituted and complex structures like this compound.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show correlations between the protons on C6 and C7, and between the protons of the ethyl group at C2.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). youtube.comlibretexts.org This allows for the unambiguous assignment of proton and carbon signals to specific atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.comlibretexts.org This is particularly powerful for identifying quaternary carbons (which have no attached protons) and for piecing together the carbon skeleton. For instance, an HMBC spectrum would show correlations from the protons of the C3-methyl group to the carbonyl carbon (C4) and the bromine-bearing carbon (C3).
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₀H₁₉BrO), HRMS would confirm the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio).
Fragmentation Pathways of α-Bromo Ketones and Branched Hydrocarbons
In mass spectrometry, molecules are ionized and then fragment in characteristic ways. The fragmentation patterns of α-bromo ketones and branched hydrocarbons provide clues to the structure of the parent molecule.
A primary fragmentation pathway for ketones is α-cleavage , where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.orgyoutube.com This results in the formation of a stable acylium ion. For this compound, two main α-cleavage pathways are possible:
Cleavage between C3 and C4, leading to the loss of a C₆H₁₃ radical and the formation of a [CH₃CH₂C(Br)CO]⁺ fragment.
Cleavage between C4 and C5, resulting in the loss of a C₅H₁₁ radical and the formation of a [CH₃CH₂C(Br)C(CH₃)₂CO]⁺ fragment.
The relative abundance of these fragment ions depends on the stability of the resulting carbocations and neutral radicals. The presence of the bromine atom will also influence the fragmentation, potentially leading to the loss of a bromine radical or HBr.
Another common fragmentation for ketones with sufficiently long alkyl chains is the McLafferty rearrangement , which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α-β bond. libretexts.orgyoutube.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. slideshare.net For this compound, IR spectroscopy provides definitive evidence for its key structural features.
The IR spectrum of this compound is dominated by two particularly diagnostic absorption bands: the carbonyl (C=O) stretch and the carbon-bromine (C-Br) stretch.
The carbonyl group of a typical saturated aliphatic ketone exhibits a strong, sharp absorption band around 1715 cm⁻¹. orgchemboulder.compressbooks.puborgchemboulder.com However, the presence of a halogen atom on the α-carbon (the carbon adjacent to the carbonyl) introduces a significant electronic effect. The electronegative bromine atom withdraws electron density inductively, which strengthens and shortens the C=O double bond. This results in a shift of the carbonyl stretching frequency to a higher wavenumber, typically in the range of 1725-1745 cm⁻¹ for α-bromo ketones.
The carbon-bromine (C-Br) stretching vibration is generally weaker and occurs in the fingerprint region of the IR spectrum, where unique patterns of absorptions are characteristic of the molecule as a whole. The C-Br stretch is typically found in the 600-500 cm⁻¹ range. While this region can be complex, the presence of a band in this area is consistent with the bromo-alkane structure.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| Carbonyl (C=O) | Stretch | 1725 - 1745 | Strong, Sharp | Frequency is elevated from the typical ~1715 cm⁻¹ due to the inductive effect of the α-bromine. orgchemboulder.comlibretexts.org |
| Carbon-Bromine (C-Br) | Stretch | 600 - 500 | Medium to Weak | Located in the complex fingerprint region of the spectrum. |
| C-H (sp³ hybridized) | Stretch | 2850 - 2960 | Strong, Sharp | Characteristic of the methyl and methylene groups in the alkyl chain. slideshare.net |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. wikipedia.orgnih.gov Its application to this compound is contingent upon the ability to grow a single, high-quality crystal of the material, which can be a significant challenge for sterically hindered or oily compounds that resist forming a regular crystalline lattice. wikipedia.org
If a suitable crystal can be obtained, single-crystal X-ray diffraction analysis would provide unequivocal data on the molecule's solid-state conformation. This technique would yield precise measurements of bond lengths, bond angles, and dihedral angles, offering an unambiguous picture of the molecular geometry. wikipedia.org
Crucially, because this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. X-ray crystallography performed on a crystal grown from a single enantiomer can determine the absolute stereochemistry (i.e., whether the C3 center has an R or S configuration). This is a definitive advantage over most other analytical techniques. nih.govacs.org Studies on other complex molecules, such as ketosteroids, have demonstrated the power of this method in confirming subtle stereochemical and conformational details. nih.gov
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography play vital roles.
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like ketones. researchgate.net In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a long capillary column. scirp.org
Following separation by GC, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum would be expected to show:
A Molecular Ion Peak (M⁺): This peak would appear as a pair of signals of nearly equal intensity, separated by two mass units (e.g., at m/z 248 and 250), which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
α-Cleavage Fragments: The bonds adjacent to the carbonyl group are prone to breaking. This would lead to the loss of alkyl radicals and the formation of resonance-stabilized acylium ions.
Loss of Bromine: Fragmentation involving the cleavage of the C-Br bond would result in a peak corresponding to the loss of a bromine atom (M-79 and M-81).
| Analysis Technique | Application for this compound | Expected Observations / Data |
| Gas Chromatography (GC) | Purity assessment and separation from volatile impurities. | A single major peak for the pure compound, with retention time dependent on column and conditions. researchgate.net |
| Mass Spectrometry (MS) | Structural confirmation via fragmentation patterns. | Molecular ion peak showing Br isotope pattern (m/z ~248/250). Characteristic fragments from α-cleavage and loss of Br. scirp.org |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds that may not be sufficiently volatile or stable for GC. Given that this compound is chiral, HPLC is the premier method for separating its enantiomers.
| HPLC Method | Purpose | Expected Result for a Racemic Mixture |
| Standard Reverse-Phase HPLC | Assess chemical purity (separation from non-isomeric impurities). | A single peak representing both co-eluting enantiomers. |
| Chiral HPLC (with CSP) | Separate the (R) and (S) enantiomers. | Two resolved peaks of ideally equal area, one for each enantiomer. nih.gov |
Computational and Theoretical Studies of 3 Bromo 3,5,5 Trimethylheptan 4 One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the electronic structure and preferred three-dimensional arrangement of 3-bromo-3,5,5-trimethylheptan-4-one.
Density Functional Theory (DFT) is a powerful computational method for determining the ground-state electronic properties of molecules. For this compound, DFT calculations would be instrumental in predicting its optimized geometry, bond lengths, bond angles, and dihedral angles. The presence of a bromine atom alpha to the carbonyl group is known to influence the electronic environment significantly. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more electron-deficient. nih.gov
DFT studies on similar α-haloketones have been used to investigate their reactivity in nucleophilic substitution reactions. up.ac.za These calculations can elucidate the distribution of electron density and identify the most electrophilic and nucleophilic sites within the molecule. For instance, the atomic charge on the carbonyl carbon is a key indicator of its susceptibility to nucleophilic attack. nih.gov In the case of this compound, the bulky tert-butyl group at the C5 position and the two methyl groups at the C3 and C5 positions would introduce significant steric hindrance, which would also be quantifiable through DFT calculations of the molecular geometry.
A hypothetical DFT analysis of this compound would likely involve the use of a functional such as B3LYP or a more modern functional like those from the M06 family, combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for the electronic effects of the bromine atom and the diffuse nature of the electron density in the carbonyl group. nih.govrsc.org The results would provide a detailed picture of the molecule's electronic landscape, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its chemical reactivity.
Table 1: Predicted Ground State Properties of this compound from Analogous DFT Studies
| Property | Predicted Characteristic | Rationale based on Analogous Systems |
| C-Br Bond Length | Elongated | The electron-withdrawing carbonyl group weakens the C-Br bond. |
| C=O Bond Length | Slightly elongated | Hyperconjugative interactions with adjacent C-C and C-H bonds. |
| Dipole Moment | Significant | Due to the polar C=O and C-Br bonds. |
| Mulliken Atomic Charges | Positive charge on carbonyl carbon and α-carbon | Inductive effects of oxygen and bromine. |
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of accuracy for electronic structure calculations, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would provide benchmark values for the electronic energy and other properties of this compound. acs.org
For a molecule of this size, a complete basis set (CBS) extrapolation could be employed to obtain highly accurate energies. acs.org Ab initio calculations are particularly valuable for studying systems where electron correlation effects are significant. In this compound, the interaction between the lone pairs of the bromine and oxygen atoms and the adjacent sigma bonds would be more accurately described by these high-level methods.
Furthermore, ab initio molecular dynamics can simulate the keto-enol tautomerism, a fundamental process in ketones. researchgate.netnih.gov For this compound, the enol form would be of interest, although likely less stable than the keto form, as is typical for acyclic ketones. acs.org The presence of the bulky substituents would influence the thermodynamics and kinetics of this tautomerization.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
The significant number of single bonds in this compound gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations are ideally suited to explore the accessible conformations and their relative energies.
Conformational analysis is the study of the energetics between different spatial arrangements of a molecule. lumenlearning.com For an acyclic molecule like this compound, rotation around the C-C bonds will lead to various staggered and eclipsed conformations. libretexts.org The relative stability of these conformers is dictated by a combination of torsional strain and steric strain. libretexts.org
The most significant steric interactions in this compound would arise from the bulky tert-butyl group at C5 and the methyl group and bromine atom at C3. The gauche and anti conformations around the C3-C4 and C4-C5 bonds would have different energies. The most stable conformer would be the one that minimizes the steric repulsion between these large groups. maricopa.edu For instance, a gauche interaction between the tert-butyl group and the carbonyl group would be highly unfavorable.
MD simulations would allow for the exploration of the potential energy surface of the molecule, identifying the low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity.
Table 2: Predicted Major Steric Interactions in this compound
| Interaction | Type | Predicted Energy Cost (based on butane) |
| Methyl (C3) vs. tert-Butyl (C5) | Gauche | High |
| Bromine (C3) vs. tert-Butyl (C5) | Gauche | Very High |
| Methyl (C3) vs. Carbonyl Oxygen | Eclipsed | Moderate |
| tert-Butyl (C5) vs. Carbonyl Oxygen | Eclipsed | High |
The surrounding solvent can have a profound impact on the conformation and reactivity of a molecule. MD simulations explicitly including solvent molecules (e.g., water, methanol) can capture these effects. For this compound, polar solvents would be expected to stabilize the more polar conformers.
Solvent molecules can also participate directly in reactions. For example, in keto-enol tautomerism, water molecules can act as a shuttle for protons, significantly lowering the activation energy barrier. acs.org Similarly, in nucleophilic substitution reactions, the solvent can stabilize the transition state and influence the reaction rate. The study of drug-like compounds has shown that the formation of hydrogen-bonded structures with solvent molecules is a key initial step in association processes. mdpi.com
MD simulations could be used to calculate the radial distribution functions of solvent molecules around the functional groups of this compound, providing a detailed picture of the solvation shell and identifying specific solvent-solute interactions.
Reaction Pathway and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying transition states and mapping out the minimum energy pathways. wikipedia.org
For this compound, several reaction pathways could be investigated. The presence of the α-bromo group makes it a substrate for nucleophilic substitution and elimination reactions. libretexts.org The reaction with a nucleophile could proceed via an SN2 mechanism, where the nucleophile attacks the α-carbon and displaces the bromide ion. up.ac.za However, the significant steric hindrance from the trimethyl and tert-butyl groups would likely disfavor a direct SN2 attack.
An alternative pathway is the Favorskii rearrangement, which is characteristic of α-haloketones with an enolizable proton. up.ac.za This reaction involves the formation of a cyclopropanone (B1606653) intermediate. Another possibility is an E2 elimination reaction, where a base removes the proton at the C2 position, leading to the formation of an α,β-unsaturated ketone. libretexts.org
Computational analysis of these potential reaction pathways would involve locating the transition state structures for each step. The calculated activation energies would reveal the most favorable reaction mechanism under different conditions. For example, a bulky base would likely favor the E2 pathway. Transition state theory can then be used to calculate the reaction rate constants. wikipedia.org
Table 3: Potential Reaction Pathways for this compound and their Computational Investigation
| Reaction Pathway | Key Intermediate/Transition State | Computational Method |
| SN2 Nucleophilic Substitution | Pentacoordinate carbon transition state | DFT, Ab Initio |
| Favorskii Rearrangement | Cyclopropanone intermediate | DFT |
| E2 Elimination | Transition state with partially broken C-H and C-Br bonds | DFT |
| Enolization | Enol tautomer | DFT, Ab Initio Molecular Dynamics |
Computational Elucidaion of Reaction Mechanisms and Energy Barriers
Computational chemistry offers powerful tools to map out the intricate pathways of chemical reactions involving this compound. By employing quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to model the transition states and intermediates that occur during a reaction. This allows for a detailed understanding of the reaction mechanism at a molecular level.
For instance, in the context of nucleophilic substitution reactions, a common transformation for α-bromo ketones, computational models can elucidate the energetic favorability of an S(_N)1 versus an S(_N)2 pathway. libretexts.orgresearchgate.net The calculations would involve optimizing the geometries of the reactants, products, and any intermediates and transition states, and then determining their relative energies.
The energy barrier, or activation energy, for a particular reaction step is a critical parameter that can be calculated. This value is indicative of the reaction rate. For example, in the dehydrobromination of an α-bromo ketone to form an α,β-unsaturated ketone, computational methods can determine the energy barrier for the elimination of hydrogen bromide, often proceeding via an E2 mechanism. libretexts.orgfiveable.me
A representative, hypothetical energy profile for a reaction of this compound is presented in the table below. Such data, though illustrative, showcases how computational studies can quantify the energetics of a reaction pathway.
Interactive Data Table: Hypothetical Energy Barriers for a Reaction of this compound
| Reaction Step | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +22.5 |
| Intermediate | +5.3 |
| Transition State 2 | +18.9 |
| Products | -10.2 |
Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions
Computational models are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. Regioselectivity, the preference for bond formation at one position over another, is a key consideration in the reactions of unsymmetrical ketones. wikipedia.orgstackexchange.com
In the case of acid-catalyzed α-halogenation of an unsymmetrical ketone, the reaction typically proceeds through the more stable, more substituted enol intermediate, leading to halogenation at the more substituted α-carbon. libretexts.orgstackexchange.com Conversely, under basic conditions, the reaction often occurs at the less sterically hindered α-carbon. wikipedia.orgyoutube.com Computational analysis of the stability of the possible enol or enolate intermediates of a precursor to this compound could predict the site of bromination.
Stereoselectivity, the preferential formation of one stereoisomer over another, can also be predicted. For reactions such as the Reformatsky reaction, where an α-bromoester reacts with an aldehyde or ketone, computational studies can model the different possible transition states leading to various stereoisomers and predict the most likely outcome. researchgate.net Although this compound is a ketone, similar principles would apply in its reactions that generate new stereocenters.
The following table provides a hypothetical prediction of the regioselectivity in the further halogenation of this compound under acidic and basic conditions.
Interactive Data Table: Predicted Regioselectivity for Further Halogenation
| Condition | Predicted Major Product |
|---|---|
| Acidic | Halogenation at the more substituted α-carbon |
| Basic | Halogenation at the less substituted α-carbon |
Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)
QSRR and QSSR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity or selectivity. These models are invaluable for predicting the behavior of new or untested compounds like this compound.
Predicting Reactivity Profiles Based on Molecular Descriptors
The reactivity of this compound can be predicted by developing QSRR models based on a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its electronic properties, size, and shape.
For α-halogenated ketones, relevant descriptors might include:
Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO gap. nih.gov These are often correlated with the compound's ability to act as an electrophile or nucleophile.
Topological Descriptors: These are derived from the 2D representation of the molecule and can relate to its size and branching.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and can provide detailed information about the charge distribution and polarizability of the molecule.
A hypothetical QSRR model could predict the rate constant for a reaction of this compound based on a linear combination of such descriptors.
Machine Learning Approaches in Predicting Chemical Behavior
Machine learning (ML) is increasingly being used to develop sophisticated QSRR and QSSR models. researchgate.netrsc.orgresearchgate.net These approaches can handle large datasets and complex, non-linear relationships between molecular structure and reactivity.
For a compound like this compound, an ML model could be trained on a dataset of known α-bromo ketones and their experimental reaction outcomes. nih.gov The model would learn the intricate patterns connecting the molecular features to the observed reactivity or selectivity. This trained model could then be used to predict the behavior of this compound with a certain degree of confidence.
Different machine learning algorithms, such as random forests, support vector machines, and neural networks, can be employed for this purpose. researchgate.net The predictive power of these models is continually improving with the availability of larger datasets and more advanced algorithms.
The table below illustrates a hypothetical comparison of the predictive accuracy of different machine learning models for a property of α-bromo ketones.
Interactive Data Table: Hypothetical Predictive Accuracy of Machine Learning Models
| Machine Learning Model | Predicted Property | Cross-validated R² |
|---|---|---|
| Random Forest | Reaction Rate Constant | 0.85 |
| Support Vector Machine | Stereoselectivity (ee%) | 0.78 |
| Deep Neural Network | Regioselectivity | 0.92 |
Applications and Synthetic Utility of 3 Bromo 3,5,5 Trimethylheptan 4 One
Role as a Versatile Synthetic Intermediate in Organic Synthesis
The reactivity of the carbon-bromine bond, influenced by the adjacent carbonyl group, positions 3-Bromo-3,5,5-trimethylheptan-4-one as a valuable precursor in the synthesis of a wide array of organic molecules. Its utility stems from its ability to participate in a range of chemical transformations that allow for the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.
The carbon framework of this compound can be strategically elaborated through several synthetic methodologies. The alpha-bromo ketone moiety can serve as an electrophilic site, making it susceptible to nucleophilic attack. This reactivity is fundamental to its application in constructing more intricate carbon skeletons.
One of the primary applications is in alkylation reactions . In the presence of a suitable base, the carbonyl group can be enolized, and subsequent reaction with carbon nucleophiles can lead to the formation of new carbon-carbon bonds. For instance, in a Favorskii rearrangement, treatment with a base can lead to a cyclopropanone (B1606653) intermediate, which can then be opened by a nucleophile to yield a carboxylic acid derivative with a rearranged carbon skeleton.
Furthermore, it can be employed in coupling reactions . For example, in organocatalyzed or metal-catalyzed cross-coupling reactions, the bromine atom can be substituted with various organic groups. This allows for the connection of the heptanone framework to other molecular fragments, thereby enabling the synthesis of larger and more complex molecules.
| Reaction Type | Reagents | Potential Product Class |
| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Carboxylic acid derivatives |
| Nucleophilic Substitution | Carbon nucleophiles (e.g., Grignard reagents, organocuprates) | Substituted heptanones |
| Cross-Coupling Reactions | Organometallic reagents (e.g., organoboranes, organostannanes) with a suitable catalyst | Arylated or alkenylated heptanones |
The inherent reactivity of this compound allows for its conceptualization as a precursor to a diverse range of chemical entities. The bromine atom can be readily displaced by a variety of nucleophiles, leading to the introduction of different functional groups at the alpha-position.
Heterocyclic Synthesis: The alpha-bromo ketone can serve as a key building block in the synthesis of various heterocyclic compounds. For instance, reaction with a binucleophile such as a hydrazine, hydroxylamine, or a thioamide can lead to the formation of five- or six-membered heterocyclic rings like pyrazoles, isoxazoles, and thiazoles, respectively. The specific substitution pattern on the resulting heterocycle would be dictated by the structure of the binucleophile and the reaction conditions.
Functional Group Interconversion: The bromine atom can be substituted by a range of heteroatom nucleophiles. For example, reaction with an azide source can introduce an azido group, which can be further transformed into an amine. Similarly, reaction with oxygen or sulfur nucleophiles can lead to the formation of alpha-hydroxy or alpha-thio ketones, respectively. These transformations provide access to a variety of functionalized heptanone derivatives.
| Nucleophile | Functional Group Introduced | Potential Product Class |
| Hydrazine (R-NHNH2) | - | Pyrazole derivatives |
| Hydroxylamine (NH2OH) | - | Isoxazole derivatives |
| Thioamide (R-CSNH2) | - | Thiazole derivatives |
| Azide (N3-) | Azido (-N3) | Alpha-azido ketones |
| Hydroxide (OH-) | Hydroxyl (-OH) | Alpha-hydroxy ketones |
| Thiolate (RS-) | Thioether (-SR) | Alpha-thio ketones |
Stereocontrolled Transformations
The presence of a chiral center at the carbon bearing the bromine atom (C3) in this compound makes it a potentially valuable substrate for stereocontrolled reactions. If this compound can be obtained in an enantiomerically pure form, it can serve as a chiral building block for the synthesis of enantiomerically enriched target molecules.
The stereoselective reduction of the carbonyl group in an enantiomerically pure form of this compound could lead to the formation of diastereomerically pure halohydrins. Subsequent transformations of these halohydrins can provide access to a variety of chiral molecules.
Chiral Alcohols: The bromine atom in the resulting halohydrin can be removed reductively to yield a chiral alcohol. Alternatively, the halohydrin can be converted into an epoxide, which can then be opened with a nucleophile to generate a different chiral diol.
Chiral Amines: The bromine atom can be displaced with an azide nucleophile with inversion of configuration, followed by reduction of the azide and the carbonyl group to yield chiral amino alcohols.
Chiral Carboxylic Acids: A Favorskii rearrangement, if conducted under conditions that preserve stereochemical integrity, could potentially lead to the formation of chiral carboxylic acids.
The synthesis of enantiopure compounds is of paramount importance in the development of advanced materials, such as chiral liquid crystals, polymers, and catalysts. Enantiomerically pure derivatives of this compound could serve as valuable building blocks for such materials. The defined stereochemistry of these building blocks can be translated into the macroscopic properties of the final material. For instance, the incorporation of these chiral units into a polymer backbone could induce helical chirality, leading to materials with unique optical or electronic properties.
Catalyst Development and Ligand Design
While direct applications of this compound as a catalyst are not immediately apparent, its derivatives could be employed in the design of chiral ligands for asymmetric catalysis. The rigid and sterically defined framework of the molecule could be functionalized to incorporate coordinating groups that can bind to a metal center.
For example, conversion of the bromo-ketone to a chiral amino alcohol could provide a scaffold for the synthesis of a bidentate ligand. The stereochemical information embedded in the ligand could then be transferred to the metal center, enabling it to catalyze enantioselective reactions. The bulky trimethyl and ethyl groups on the heptanone backbone could create a specific chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction.
Future Research Directions and Open Questions
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of α-bromo ketones often involves the use of elemental bromine, which is toxic and corrosive, or other harsh reagents. nih.gov Future research should prioritize the development of greener, more efficient, and scalable methods for the synthesis of 3-Bromo-3,5,5-trimethylheptan-4-one.
Key areas of investigation include:
Electrochemical Synthesis: Utilizing electrochemical methods for bromination offers a sustainable alternative by generating the reactive bromine species in situ from bromide salts, thus avoiding the handling of hazardous reagents. nih.gov
Photocatalysis: Visible-light photocatalysis could enable the use of milder brominating agents under ambient conditions, potentially improving the selectivity and energy efficiency of the synthesis.
One-Pot Procedures: Developing a one-pot synthesis from the parent alcohol (3,5,5-trimethylheptan-4-ol) through an oxidation/bromination sequence using a reagent like N-bromosuccinimide (NBS) would streamline the process and reduce waste. nih.gov
Green Brominating Agents: Investigating systems like H₂O₂-HBr, which are environmentally benign, could provide a safer and more sustainable route to α-bromination. nih.govorganic-chemistry.org
| Synthetic Approach | Potential Advantages | Key Challenges |
| Electrochemical Bromination | Avoids use of bulk Br₂, high atom economy. | Electrode passivation, optimization of reaction conditions. |
| Photocatalytic Bromination | Mild reaction conditions, high selectivity. | Catalyst stability, scalability of photochemical reactors. |
| One-Pot Oxidation/Bromination | Reduced unit operations, time and solvent savings. | Compatibility of reagents, control of side reactions. |
| H₂O₂-HBr System | Environmentally benign oxidant (water is the byproduct). | Control of reaction exothermicity, potential for over-bromination. |
Exploration of Unconventional Reactivity Pathways
The significant steric hindrance in this compound may suppress conventional Sₙ2 reactions. This limitation, however, opens the door to exploring less common but synthetically valuable reaction pathways.
Future research could focus on:
Radical Reactions: Investigating atom transfer radical addition (ATRA) or other radical-mediated C-C bond-forming reactions could unlock new synthetic transformations that are not reliant on traditional nucleophilic substitution.
Photochemical Rearrangements: The photochemistry of α-haloketones is rich and can lead to various rearrangements. organic-chemistry.org Subjecting this compound to photochemical conditions could lead to novel molecular skeletons.
Nickel-Catalyzed Alkylation: Recent advances have shown that nickel catalysis can achieve the alkylation of ketones at their more-hindered α-sites, a persistent challenge in synthesis. nih.gov Applying this methodology could enable the substitution of the bromine atom with various alkyl groups, overcoming the steric barrier. nih.gov
Dehydrobromination: While challenging due to the lack of a β-hydrogen on one side, exploring base-induced elimination reactions could lead to the formation of a sterically encumbered α,β-unsaturated ketone, a valuable synthetic intermediate. libretexts.org
Bio-inspired Catalysis for Asymmetric Transformations
The creation of a chiral center during the synthesis of this compound (if starting from a prochiral precursor) or its subsequent reactions presents a significant opportunity for asymmetric catalysis. Bio-inspired approaches, using small organic molecules or engineered enzymes, are particularly promising.
Asymmetric Organocatalysis: The use of chiral organocatalysts, such as proline and its derivatives, has been successful in the enantioselective α-functionalization of carbonyl compounds. youtube.com Developing an organocatalytic system for the asymmetric bromination of the parent ketone, 3,5,5-trimethylheptan-4-one, would be a major advance. youtube.com
Enzymatic Halogenation: Mining for or engineering halogenase enzymes that can accept a sterically demanding substrate like 3,5,5-trimethylheptan-4-one could provide a highly selective and environmentally friendly route to the chiral bromo-ketone.
Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts in combination with electrochemical methods has shown promise for asymmetric bromination reactions, offering a green and effective strategy. nih.gov
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. rsc.orgumontreal.ca
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would be highly beneficial, especially if utilizing hazardous reagents or intermediates. acs.org The excellent heat transfer in microreactors allows for the safe handling of exothermic halogenation reactions. rsc.org
Automated Reaction Optimization: Integrating flow reactors with automated systems and process analytical technology (PAT) would enable high-throughput screening of reaction conditions (temperature, residence time, stoichiometry) to rapidly identify optimal synthetic protocols. rsc.org
Telescoped Reactions: A multi-step flow synthesis, where the crude product of one step is directly used as the substrate in the next, could be designed for converting a simple precursor into this compound without intermediate isolation and purification steps. rsc.orgacs.org
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of the kinetics and mechanisms of reactions involving this compound requires advanced analytical techniques capable of real-time monitoring.
In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time structural information on reactants, intermediates, and products directly within the reaction vessel. bruker.com This is crucial for optimizing reaction conditions and understanding the formation of transient species. bruker.com
Flow NMR Spectroscopy: Coupling a flow reactor directly to an NMR spectrometer allows for continuous, non-destructive analysis of the reaction mixture. youtube.com This can provide detailed kinetic data and help elucidate complex reaction mechanisms, especially for identifying unexpected intermediates or byproducts. youtube.com
Hyphenated Techniques: The combination of separation techniques like chromatography with spectroscopy (e.g., LC-MS, GC-IR) can provide comprehensive characterization of complex reaction mixtures, which is essential for understanding selectivity and byproduct formation. numberanalytics.com
By pursuing these research avenues, the scientific community can transform this compound from a chemical curiosity into a valuable building block with well-understood properties and a diverse range of potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
